4-(2,2,2-Trifluoroethoxy)benzofuran-6-carboxylic acid
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Overview
Description
4-(2,2,2-Trifluoroethoxy)benzofuran-6-carboxylic acid is an organic compound with the molecular formula C11H7F3O4 and a molecular weight of 260.17 g/mol . It belongs to the class of benzofuran derivatives, which are known for their diverse biological and pharmacological activities . This compound is characterized by the presence of a trifluoroethoxy group attached to the benzofuran ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of 4-(2,2,2-Trifluoroethoxy)benzofuran-6-carboxylic acid involves several steps. One common synthetic route includes the reaction of 2-(2,2,2-trifluoroethoxy) bromobenzene with isopropyl borate in the presence of isopropylmagnesium chloride in tetrahydrofuran . The reaction is carried out at low temperatures to control the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety .
Chemical Reactions Analysis
4-(2,2,2-Trifluoroethoxy)benzofuran-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2,2,2-Trifluoroethoxy)benzofuran-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroethoxy)benzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances its binding affinity to certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
4-(2,2,2-Trifluoroethoxy)benzofuran-6-carboxylic acid can be compared with other benzofuran derivatives, such as:
Benzofuran-2-carboxylic acid: Known for its antimicrobial properties.
2-Hydroxy-4-(3′-oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid: Studied for its anticancer activity.
4-(2,2,2-Trifluoroethoxy)phenylboronic acid: Used in organic synthesis.
The uniqueness of this compound lies in its trifluoroethoxy group, which imparts distinct chemical and biological properties compared to other benzofuran derivatives .
Properties
Molecular Formula |
C11H7F3O4 |
---|---|
Molecular Weight |
260.17 g/mol |
IUPAC Name |
4-(2,2,2-trifluoroethoxy)-1-benzofuran-6-carboxylic acid |
InChI |
InChI=1S/C11H7F3O4/c12-11(13,14)5-18-9-4-6(10(15)16)3-8-7(9)1-2-17-8/h1-4H,5H2,(H,15,16) |
InChI Key |
LGZOUWWJZXNDKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C1C(=CC(=C2)C(=O)O)OCC(F)(F)F |
Origin of Product |
United States |
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